molecular formula C6H6N2O2 B083458 2-Aminoisonicotinic acid CAS No. 13362-28-2

2-Aminoisonicotinic acid

Cat. No.: B083458
CAS No.: 13362-28-2
M. Wt: 138.12 g/mol
InChI Key: QMKZZQPPJRWDED-UHFFFAOYSA-N
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Description

2-Aminoisonicotinic acid is an organic compound with the molecular formula C6H6N2O2. It is a derivative of isonicotinic acid, featuring an amino group at the second position of the pyridine ring. This compound is commonly used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science .

Scientific Research Applications

2-Aminoisonicotinic acid is widely used in scientific research due to its versatile chemical properties:

Safety and Hazards

2-Aminoisonicotinic acid is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

2-Aminoisonicotinic acid is a heterocyclic compound that primarily targets the respiratory system . It is a part of a collection of unique chemicals provided to early discovery researchers .

Mode of Action

It is known that the compound contains both an acidic carboxyl group and a basic amino group . This dual functionality could potentially allow it to interact with various biological targets in different ways.

Biochemical Pathways

It is used as a molecular scaffold in the synthesis and modification of pyridine-containing drug molecules . This suggests that it may play a role in various biochemical pathways depending on the specific drug molecule it is incorporated into.

Pharmacokinetics

Its molecular weight of 13812 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

It is known to be used as a building block in the synthesis of various drug molecules , suggesting that its effects would largely depend on the specific drug molecule it is incorporated into.

Action Environment

It is known that it should be stored in an inert atmosphere at room temperature , suggesting that it may be sensitive to certain environmental conditions such as oxygen exposure.

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the most common methods for synthesizing 2-aminoisonicotinic acid involves the nucleophilic substitution of 2-chloronicotinic acid with ammonia. This reaction typically requires high temperatures and careful control of the reaction conditions to ensure the desired product is obtained . Another method involves the oxidation of 2-amino-4-methylpyridine, where the methyl group is converted to a carboxyl group. this method requires careful handling as the pyridine ring can be susceptible to oxidation .

Industrial Production Methods: Industrial production of this compound often follows the same synthetic routes as laboratory methods but on a larger scale. The process involves the use of high-pressure reactors and precise temperature control to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 2-Aminoisonicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Comparison: 2-Aminoisonicotinic acid is unique due to the presence of both an amino group and a carboxyl group on the pyridine ring. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis. Compared to its analogs, this compound offers greater versatility in forming derivatives and complexes .

Properties

IUPAC Name

2-aminopyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2/c7-5-3-4(6(9)10)1-2-8-5/h1-3H,(H2,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMKZZQPPJRWDED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40299072
Record name 2-aminoisonicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40299072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13362-28-2
Record name 13362-28-2
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Record name 2-aminoisonicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40299072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-aminopyridine-4-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the zwitterionic form of 2-aminoisonicotinic acid (AINA) and related compounds?

A1: Research indicates that AINA, along with similar compounds like 4-amino-5-carboxy-2-methylpyrimidine (ACMP) and 2-aminonicotinic acid (ANA), predominantly exist in a zwitterionic form in aqueous solutions. [, ] This zwitterionic nature significantly influences their solubility, reactivity, and interactions within biological systems. Understanding the equilibrium between the zwitterionic and uncharged forms is crucial for comprehending their behavior in different environments.

Q2: How does the solvent environment affect the zwitterion formation of AINA and related compounds?

A2: Studies have shown that the dielectric constant of the solvent plays a key role in the zwitterion formation of AINA, ACMP, and ANA. [] Higher dielectric constant solvents, like water, promote zwitterion formation, while lower dielectric constant solvents, like glacial acetic acid or mixtures of isopropanol and ethylene glycol, suppress it. This highlights the importance of considering solvent effects when studying the properties and behavior of these compounds.

Q3: What are the potential applications of this compound derivatives in medicinal chemistry?

A3: Research suggests that this compound derivatives demonstrate potential as HIF-1α inhibitors. [] HIF-1α is a protein involved in the body's response to low oxygen levels, and its dysregulation is implicated in various diseases, including cancer. Therefore, developing potent and selective HIF-1α inhibitors like AINA derivatives holds promise for new therapeutic strategies.

Q4: How is this compound employed in the development of metal-organic frameworks (MOFs)?

A4: this compound functions as an effective one-center-acceptor–donor ligand in the construction of metal-organic frameworks. [] Its unique structure allows for the creation of intricate 3D networks, as exemplified by a study showcasing a threefold interpenetrated diamondoid network. These MOFs exhibit promising properties such as second-harmonic-generation response, potential ferroelectric behavior, and photoluminescence, making them attractive for various applications in materials science and beyond.

Q5: Can you elaborate on the use of nickel-based MOFs incorporating this compound for gas separation?

A5: Researchers have developed nickel-based MOFs, including Ni(ina)2 (ina = isonicotinic acid) utilizing this compound and related ligands for the challenging task of methane purification from coal-bed methane. [] These MOFs leverage their specific pore size and pore chemistry to achieve remarkable CH4/N2 selectivity. Notably, Ni(ina)2 exhibits exceptional selectivity, surpassing traditional adsorbents, highlighting its potential for industrial applications in energy production and environmental protection.

Q6: Are there any known methods for synthesizing this compound hydrazide?

A6: While specific details regarding the synthesis of this compound hydrazide are limited within the provided research, its preparation is documented. [] This suggests that established synthetic routes exist, and further investigation into specialized chemical literature would likely provide detailed procedures and characterization data.

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